(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine

Drug Discovery Medicinal Chemistry Property Prediction

Researchers face challenges in balancing polarity and conformational flexibility when designing CNS-penetrant or orally bioavailable drug candidates. (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine directly addresses this need. - **Pharmacophore advantage**: The 1,2-diamine motif enables hydrogen bonding and chelation essential for kinase/GPCR binding. - **Structural precision**: The azepane ring vs. linear polyamines modulates lipophilicity and target engagement. - **Salt form guidance**: Trihydrochloride (CAS 1803587-31-6) recommended for bioassays to ensure consistent solubility; free base for nucleophilic tagging of biomolecules or metal complexation.

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
Cat. No. B11905433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCNCCN
InChIInChI=1S/C10H23N3/c11-5-6-12-7-10-13-8-3-1-2-4-9-13/h12H,1-11H2
InChIKeyMIWYRODJVLGMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine: Polyamine Building Block


(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is a polyamine building block characterized by a 7-membered azepane ring connected via an ethyl chain to an ethylenediamine moiety [1]. It is available from commercial vendors in its free base form (CAS 1211492-18-0) or as a trihydrochloride salt (CAS 1803587-31-6) . The compound contains multiple basic nitrogen atoms, making it useful as a synthetic intermediate or a ligand .

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine vs. Simpler Analogs


Substituting this compound with a simpler analog, such as N-2-aminoethyl homopiperidine (CAS 51388-00-2) or a linear polyamine, can significantly alter key molecular properties. The presence of the 1,2-diamine motif in (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine, which is a common pharmacophore in many bioactive compounds [1], provides additional sites for hydrogen bonding and potential chelation not found in the monoamine analogs. The specific spatial arrangement of the azepane ring and the ethylenediamine chain influences conformational flexibility and lipophilicity, factors that are critical for target binding and pharmacokinetics [2]. Therefore, any substitution may compromise the intended biological activity or chemical reactivity in a specific assay or synthesis.

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine: Comparative Performance


Physicochemical Differentiation vs. Monoamine Analog

The target compound, (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine, is predicted to have distinct physicochemical properties compared to a closely related analog, 2-(azepan-1-yl)-N-ethylethanamine (CAS 55543-73-2). The additional primary amine in the target compound creates a 1,2-diamine motif, which is absent in the analog . This structural difference is expected to alter key drug-likeness parameters, including pKa and topological polar surface area (tPSA) [1].

Drug Discovery Medicinal Chemistry Property Prediction

Enhanced Aqueous Solubility via Trihydrochloride Salt

The trihydrochloride salt form (CAS 1803587-31-6) of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine offers a key practical advantage over the free base form (CAS 1211492-18-0) [1]. By forming a salt with three hydrochloride ions, the compound's solubility in aqueous environments is significantly enhanced . This is a critical factor for researchers requiring the compound in biological assays, cell culture experiments, or any protocol involving aqueous buffers. Using the free base could lead to precipitation or inconsistent dosing, while the trihydrochloride salt ensures reliable dissolution.

Formulation Assay Development Chemical Synthesis

Chelation Potential vs. Non-Amine Scaffolds

The 1,2-diamine structure of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine provides a well-defined bidentate chelation site . This feature differentiates it from other azepane derivatives lacking this specific ethylenediamine moiety, which would only offer monodentate coordination through the ring nitrogen . The ability to form stable, five-membered chelate rings with transition metals is a valuable property for applications in catalysis, materials science, and the development of metal-based probes or therapeutics.

Coordination Chemistry Catalysis Sensor Development

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine Applications


Lead Optimization for CNS or Kinase Targets

The compound is best deployed in early-stage drug discovery where its 1,2-diamine motif can be leveraged for binding to biological targets (e.g., kinases, GPCRs). Its predicted balanced polarity and conformational flexibility make it a suitable building block for synthesizing analogs with improved CNS penetration or oral bioavailability [1]. The trihydrochloride salt form should be procured for all biological assays to ensure consistent solubility.

Synthesis of Novel Bidentate Ligands

The ethylenediamine moiety of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine serves as a bidentate ligand core. It can be procured as a starting material to create new transition metal complexes for applications in homogeneous catalysis, the synthesis of metal-organic frameworks (MOFs), or the development of MRI contrast agents [1].

Functionalization of Biomolecules

The free base form can be used as a nucleophile in organic synthesis to introduce a polyamine tag onto biomolecules, such as peptides or antibodies. This modification can alter the target molecule's properties, including solubility, cell permeability, or metal-binding capability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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